Chembl4592758
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Overview
Description
Synthesis Analysis
Synthesis analysis involves retrosynthetic analysis, which is a technique for planning a synthesis, especially of complex organic molecules, whereby the complex molecule is deconstructed into its constituent parts .Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and computational methods to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the conditions required for the reaction, the yield, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves the study of both the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
ChEMBL A Large-scale Bioactivity Database for Drug Discovery
ChEMBL is a comprehensive database that facilitates drug discovery by providing access to a wealth of bioactivity measurements, drug-like bioactive compound data, and information on protein targets. It supports a wide range of chemical biology and drug-discovery research problems by standardizing and curating data from the primary literature. The database is instrumental for identifying potential drug candidates and understanding their interactions with biological targets (Gaulton et al., 2011).
Chemical Biology and Cheminformatics
ChEMBL Web Services Streamlining Access to Drug Discovery Data and Utilities
ChEMBL's web services enhance access to drug discovery data, offering an invaluable resource for the chemical biology community. This platform enables streamlined integration of ChEMBL data into research workflows, facilitating the analysis of bioactivity data and supporting the identification of new therapeutic compounds (Davies et al., 2015).
Crop Protection Research
A Large-scale Crop Protection Bioassay Data Set Expanding the utility of ChEMBL for crop protection research, this initiative integrates extensive bioactivity data related to insecticides, fungicides, and herbicides. The inclusion of this data broadens ChEMBL's applicability beyond human health, facilitating the discovery and development of chemical agents for crop protection (Gaulton et al., 2015).
Data Curation and Quality
ChEMBL Towards Direct Deposition of Bioassay Data
ChEMBL's enhancements in data deposition processes ensure higher quality and reliability of the bioactivity data. By allowing the deposition of supplementary data and updating data sets, ChEMBL addresses the critical need for accurate and reproducible chemogenomics data, essential for the development of chemical probes and screening assays (Mendez et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-2-14-5-7-15(8-6-14)23-18(28)13-26-22(30)27-17-9-11-32-19(17)20(29)25(21(27)24-26)12-16-4-3-10-31-16/h3-11H,2,12-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNQOHLUHPPICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CO5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53199557 |
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